molecular formula C7H5BF2O4 B1442996 4-Borono-2,6-difluorobenzoic acid CAS No. 1029716-94-6

4-Borono-2,6-difluorobenzoic acid

Cat. No.: B1442996
CAS No.: 1029716-94-6
M. Wt: 201.92 g/mol
InChI Key: AWIXNRNZROUJQB-UHFFFAOYSA-N
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Description

4-Borono-2,6-difluorobenzoic acid is a useful research compound. Its molecular formula is C7H5BF2O4 and its molecular weight is 201.92 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

4-Borono-2,6-difluorobenzoic acid plays a crucial role in biochemical reactions, particularly as an inhibitor of certain enzymes. It is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various organic compounds . The compound functions as a competitive inhibitor, binding to the active site of the enzyme and preventing the substrate from binding. This interaction can significantly alter the enzyme’s activity and, consequently, the metabolic pathways in which it is involved.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with cytochrome P450 can lead to changes in the expression of genes involved in metabolic processes . Additionally, its inhibitory effects on acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine, can impact neurotransmission and cellular communication .

Molecular Mechanism

At the molecular level, this compound exerts its effects through competitive inhibition of enzymes. By binding to the active site of enzymes like cytochrome P450 and acetylcholinesterase, it prevents the normal substrate from binding, thereby inhibiting the enzyme’s activity . This inhibition can lead to alterations in metabolic pathways and changes in gene expression, ultimately affecting cellular function and biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including changes in enzyme activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects . Studies have identified threshold effects, where the compound’s impact on cellular function and enzyme activity becomes pronounced at specific dosage levels. Toxic effects at high doses include enzyme inhibition, disruption of metabolic pathways, and potential cellular damage.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with enzymes like cytochrome P450 . This interaction can affect the metabolism of other organic compounds, leading to changes in metabolic flux and metabolite levels. The compound’s inhibitory effects on enzymes can alter the normal metabolic processes, resulting in the accumulation or depletion of specific metabolites.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation within specific cellular compartments. The compound’s distribution can affect its activity and function, as its presence in certain cellular regions may enhance or inhibit specific biochemical processes.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can impact the compound’s activity and function, as its presence in particular subcellular regions may enhance its interactions with enzymes and other biomolecules. Understanding the subcellular distribution of the compound is essential for elucidating its role in biochemical processes and cellular function.

Properties

IUPAC Name

4-borono-2,6-difluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BF2O4/c9-4-1-3(8(13)14)2-5(10)6(4)7(11)12/h1-2,13-14H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWIXNRNZROUJQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)F)C(=O)O)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BF2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40726919
Record name 4-Borono-2,6-difluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40726919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1029716-94-6
Record name 4-Borono-2,6-difluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40726919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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